molecular formula C16H16IN3O3 B3872590 N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B3872590
M. Wt: 425.22 g/mol
InChI Key: TTYKJFBDPWQLNP-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of compounds characterized by the presence of an azomethine group (-C=N-). These compounds are known for their ability to form stable complexes with transition metals and have a wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science .

Preparation Methods

The synthesis of N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of pyridine-3-carbohydrazide with 4-ethoxy-3-iodo-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain the pure compound .

Chemical Reactions Analysis

N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The compound’s azomethine group plays a crucial role in its binding to metal ions and subsequent biological activity .

Comparison with Similar Compounds

N’-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the ethoxy, iodo, and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN3O3/c1-3-23-15-13(17)7-11(8-14(15)22-2)9-19-20-16(21)12-5-4-6-18-10-12/h4-10H,3H2,1-2H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYKJFBDPWQLNP-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=NNC(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=N/NC(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.